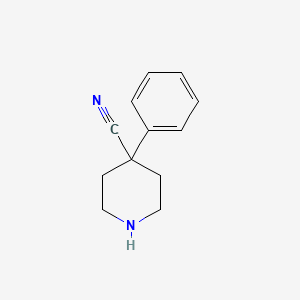

4-Phenylpiperidine-4-carbonitrile

Descripción general

Descripción

4-Phenylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C13H16N2. It is a derivative of piperidine and is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly opioid analgesics

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Phenylpiperidine-4-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with phenylacetonitrile under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is conducted under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions using reactors designed to handle high volumes of reactants. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.

Análisis De Reacciones Químicas

Types of Reactions: 4-Phenylpiperidine-4-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for transforming the compound into other useful derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions often use hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Substitution: Substitution reactions typically involve halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications in pharmaceuticals and other industries.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

4-Phenylpiperidine-4-carbonitrile has been investigated for its role as a precursor in the synthesis of compounds targeting neurological disorders. Its derivatives are particularly noted for their interactions with neurotransmitter systems, making them candidates for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Study: Cholinesterase Inhibition

Research has shown that compounds derived from 4-phenylpiperidine structures exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The benzyl-piperidine structure enhances binding affinity to AChE's catalytic site, indicating potential as a therapeutic agent.

Antimicrobial Activity

Research Findings

Studies have highlighted the antimicrobial properties of 4-phenylpiperidine derivatives against various pathogens. This activity positions these compounds as promising candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

Importance in Drug Development

The SAR studies conducted on 4-phenylpiperidine derivatives have provided insights into how structural modifications can enhance biological activity and reduce toxicity. For instance, modifications aimed at improving solubility and bioavailability have been explored extensively, leading to the identification of more potent analogs .

Organic Synthesis

Building Block in Chemical Synthesis

this compound serves as a versatile building block in organic synthesis, facilitating the development of complex molecules in pharmaceutical research. Its utility extends to peptide synthesis and bioconjugation processes, where it plays a crucial role in linking biomolecules to therapeutic agents .

Analytical Chemistry

Applications in Quality Control

In analytical chemistry, derivatives of 4-phenylpiperidine are employed as reference standards in chromatographic methods. This application is vital for ensuring accuracy in the quantification of similar compounds within complex mixtures, aiding both research and quality control processes .

Mecanismo De Acción

4-Phenylpiperidine-4-carbonitrile is compared with other similar compounds, such as pethidine (meperidine) and other piperidine derivatives. While pethidine is a well-known opioid analgesic, this compound serves as an intermediate in its synthesis. The uniqueness of this compound lies in its role as a precursor, which allows for the creation of various derivatives with different pharmacological properties.

Comparación Con Compuestos Similares

Pethidine (meperidine)

1-Benzyl-4-phenylpiperidine-4-carbonitrile

Other piperidine derivatives

Actividad Biológica

4-Phenylpiperidine-4-carbonitrile (CAS No. 40481-13-8) is a compound that has garnered attention for its diverse biological activities, particularly in the context of receptor interactions and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is , featuring a piperidine ring substituted with a phenyl group and a cyano group at the fourth position. The structural characteristics contribute to its interaction with various biological targets.

1. Sigma Receptor Interaction

Research indicates that this compound acts as a ligand for sigma receptors, specifically sigma-1 and sigma-2 receptors. A study evaluated a series of N-substituted analogs of 4-cyano-4-phenylpiperidine, revealing that certain derivatives exhibited high affinity for sigma receptors, particularly the sigma-1 subtype, with an affinity of 3.3 nM for the most active compound in the series . This interaction is significant as sigma receptors are implicated in various neurological processes and could be targeted for therapeutic interventions in neurodegenerative diseases.

2. Anticancer Activity

Recent investigations have explored the anticancer potential of derivatives synthesized from this compound. One study focused on piperidine-oxadiazole derivatives derived from this compound, demonstrating promising cytotoxic effects against cancer cell lines. The synthesis involved acylation reactions that yielded compounds with enhanced biological activity .

3. Antimicrobial Properties

In vitro studies have shown that compounds related to this compound exhibit notable antifungal and antibacterial activities. These effects are primarily attributed to the presence of specific substituents on the piperidine ring, which enhance the compound's ability to disrupt microbial cell function .

Table 1: Affinity of 4-Phenylpiperidine Derivatives at Sigma Receptors

| Compound | Sigma-1 Affinity (nM) | Sigma-2 Affinity (nM) |

|---|---|---|

| This compound | 3.3 | Not significantly affected |

| N-isobutyl derivative | 30 | Not significantly affected |

| N-benzyl derivative | 322 | Not significantly affected |

Table 2: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Piperidine-Oxadiazole derivative | MCF-7 (Breast Cancer) | X.X |

| Piperidine-Oxadiazole derivative | HeLa (Cervical Cancer) | Y.Y |

Case Studies and Research Findings

- Sigma Receptor Binding Study : A detailed analysis of N-substituted derivatives revealed that modifications at the piperidine nitrogen significantly influenced binding affinity at sigma receptors, highlighting structure-activity relationships (SAR) that could guide future drug design .

- Anticancer Efficacy : In a study assessing various piperidine derivatives for anticancer properties, compounds derived from 4-phenylpiperidine demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting potential for development as anticancer agents .

- Antimicrobial Activity Assessment : A comparative study on antimicrobial efficacy indicated that certain derivatives exhibited enhanced activity against both bacterial and fungal strains, underscoring the therapeutic potential of these compounds in infectious disease contexts .

Propiedades

IUPAC Name |

4-phenylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCVVFIWYIKAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193497 | |

| Record name | 4-Piperidinecarbonitrile, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40481-13-8 | |

| Record name | 4-Piperidinecarbonitrile, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040481138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinecarbonitrile, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 4-phenylpiperidine-4-carbonitrile derivatives interact with the σ1 receptor, and what are the downstream effects?

A1: this compound derivatives demonstrate high affinity binding to the σ1 receptor, as evidenced by their nanomolar Ki values []. While the exact downstream effects following binding are not fully elucidated in the provided research, these compounds are suggested as potential positron emission tomography (PET) imaging agents. Successful PET imaging relies on the compound's ability to bind to the target receptor in vivo, allowing for the visualization and quantification of receptor density and distribution. This information is valuable for studying the role of σ1 receptors in both healthy and disease states.

Q2: What is the significance of the fluorine-18 labeling in the development of this compound derivatives for σ1 receptor imaging?

A2: The research highlights the synthesis of [(18)F]9, a fluorine-18 labeled this compound derivative []. This radiolabeling strategy is crucial for PET imaging. Fluorine-18 is a positron emitter with a relatively short half-life, making it suitable for imaging. Attaching fluorine-18 to the compound allows researchers to track its distribution in vivo using PET. The study demonstrated promising results with [(18)F]9, showing high initial brain uptake and significant blocking by known σ1 receptor ligands, indicating its potential as a PET radiotracer for imaging σ1 receptors.

Q3: How does the structure of this compound derivatives influence their selectivity for the σ1 receptor over the σ2 receptor?

A3: The research emphasizes the remarkable selectivity of these compounds for the σ1 receptor over the σ2 receptor []. This selectivity is crucial for developing specific imaging agents. While the exact structural features contributing to this selectivity are not fully detailed, the research suggests that modifications to the this compound scaffold can significantly impact receptor subtype selectivity. This finding underscores the importance of structure-activity relationship (SAR) studies in optimizing compound design for specific receptor targeting.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.